molecular formula C17H13N3 B11857909 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile CAS No. 89638-36-8

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile

Katalognummer: B11857909
CAS-Nummer: 89638-36-8
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: CYAJMMSDAIRRIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile typically involves the condensation of appropriate aniline derivatives with formamide or formic acid, followed by cyclization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Wirkmechanismus

The mechanism of action of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups at specific positions on the quinazoline ring contributes to its unique reactivity and potential therapeutic applications .

Eigenschaften

CAS-Nummer

89638-36-8

Molekularformel

C17H13N3

Molekulargewicht

259.30 g/mol

IUPAC-Name

6,7-dimethyl-4-phenylquinazoline-8-carbonitrile

InChI

InChI=1S/C17H13N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h3-8,10H,1-2H3

InChI-Schlüssel

CYAJMMSDAIRRIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1C)C#N)N=CN=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.